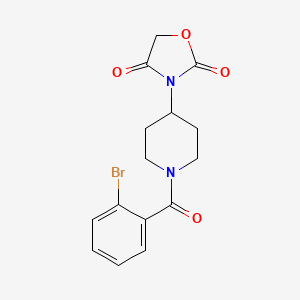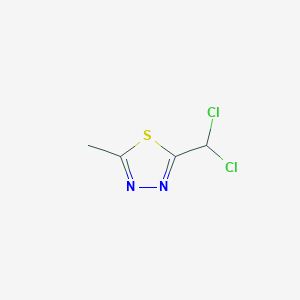![molecular formula C14H10ClFN2O2S2 B2742350 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-29-1](/img/structure/B2742350.png)
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxide . These derivatives have been used in human therapy as diuretic and antihypertensive agents . They combine the structural features of phthalazinone scaffold, which are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .
Synthesis Analysis
The synthesis of 1,2,3-Benzothiadiazine 1,1-dioxide derivatives involves several steps including ring closure, alkylation, acylation, reduction, and ring contraction . Alkylation of 2 H -1,2,3-benzothiadiazine 1,1-dioxide and its derivatives substituted on the aromatic ring with methyl and ethyl iodide occurred both at N (2) and N (3) atoms .Applications De Recherche Scientifique
Cognitive Enhancement
A study by Francotte et al. (2010) focused on the development of fluorinated 1,2,4-benzothiadiazine 1,1-dioxides as cognitive enhancers. These compounds were evaluated for their ability to act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. Among the compounds tested, a closely related derivative showed strong activity on AMPA receptors in vitro and a significant cognitive-enhancing effect in vivo. This research highlights the potential of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives in improving cognitive functions through modulation of synaptic mechanisms (Francotte et al., 2010).
ATP-sensitive Potassium Channel Openers
De Tullio et al. (2005) investigated the effect of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides on ATP-sensitive potassium channels, revealing that certain substitutions increased their activity as inhibitors of insulin secretion while maintaining or enhancing myorelaxant potency. This suggests potential applications in treating conditions associated with insulin regulation and vascular tone modulation (De Tullio et al., 2005).
Anticonvulsant Activity
Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines to evaluate their anticonvulsant activity. One of the compounds demonstrated significant activity in the maximal electroshock (MES) test, indicating its potential as a safe and effective therapeutic compound for epilepsy management (Zhang et al., 2010).
Mécanisme D'action
Target of Action
The primary target of the compound, also known as 7-chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione or IDRA-21, is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
IDRA-21 acts as a negative allosteric modulator of the AMPA receptor . This means it binds to a site on the receptor distinct from the active site, leading to conformational changes that reduce the receptor’s sensitivity to its ligand, glutamate . This modulation can influence the speed and magnitude of synaptic responses, contributing to the compound’s cognitive-enhancing effects .
Biochemical Pathways
The modulation of AMPA receptors by IDRA-21 affects various biochemical pathways. The most notable is the glutamatergic signaling pathway, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory . By reducing AMPA receptor desensitization, IDRA-21 can enhance the efficacy of glutamatergic transmission .
Result of Action
The primary result of IDRA-21’s action is the enhancement of cognitive function . By modulating AMPA receptor activity, the compound can potentiate synaptic transmission in the brain, which is associated with improved memory and learning .
Action Environment
The action of IDRA-21 can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by temperature and pH . Furthermore, the presence of other substances, such as inhibitors or enhancers of AMPA receptors, could potentially impact the efficacy of IDRA-21 .
Propriétés
IUPAC Name |
7-chloro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-4-5-12-13(7-10)22(19,20)18-14(17-12)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWNWRAKENEQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)
![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)
![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)
![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)



![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

